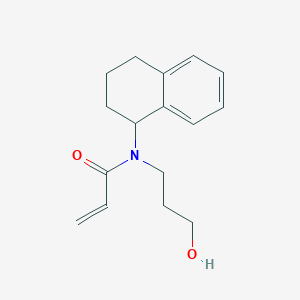
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is a complex organic compound that features a hydroxypropyl group and a tetrahydronaphthalenyl group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and 3-chloropropanol.
Formation of Intermediate: The first step involves the reaction of 1,2,3,4-tetrahydronaphthalene with 3-chloropropanol in the presence of a base such as potassium carbonate to form the intermediate 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol.
Amidation Reaction: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of N-(3-Oxopropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide.
Reduction: Formation of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and tetrahydronaphthalenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(3-Hydroxypropyl)-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
N-(3-Hydroxypropyl)-N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide: Similar structure but with a dihydroindenyl group.
Comparison:
Uniqueness: The presence of the tetrahydronaphthalenyl group in N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide provides unique steric and electronic properties that may enhance its binding affinity and specificity in biological applications.
Structural Differences: The tetrahydronaphthalenyl group offers a more rigid and bulky structure compared to the phenyl or dihydroindenyl groups, potentially leading to different reactivity and interaction profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-16(19)17(11-6-12-18)15-10-5-8-13-7-3-4-9-14(13)15/h2-4,7,9,15,18H,1,5-6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEKVBPKIPZYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCCO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













